N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide
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Overview
Description
N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as alkylation, acylation, or halogenation.
Coupling Reactions: The final step involves coupling the functionalized pyrido[1,2-a]pyrimidine with phenoxypropanamide derivatives using coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: It is also investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their antiviral and anticancer properties.
Phenoxypropanamide Derivatives: These compounds have similar functional groups and are studied for their biological activities.
Uniqueness
N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[3-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C25H23N3O4/c1-17-11-12-28-23(13-17)26-20(15-24(28)29)16-31-22-10-6-7-19(14-22)27-25(30)18(2)32-21-8-4-3-5-9-21/h3-15,18H,16H2,1-2H3,(H,27,30) |
InChI Key |
DPQDOAMMUJAYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)COC3=CC=CC(=C3)NC(=O)C(C)OC4=CC=CC=C4 |
Origin of Product |
United States |
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